2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
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Description
This compound belongs to a class of chemicals characterized by the presence of 1,2,4-triazole and thiazole rings. Such compounds have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. However, specific details about "2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide" are not directly available in the literature. The information provided here is based on related compounds to infer the chemical and physical properties, synthesis, and analysis of the compound .
Synthesis Analysis
The synthesis of compounds containing 1,2,4-triazole and thiazole units often involves multi-step chemical reactions, starting from simple precursors such as phenylthioureas, flurbiprofen, and isothiocyanates. These reactions may include condensation, cyclization, and functional group transformations under various conditions (Manolov, Ivanov, & Bojilov, 2021). The specific synthesis route for the compound would likely involve the formation of the triazole and thiazole rings followed by coupling reactions to introduce the isopropyl and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using techniques such as X-ray crystallography. These structures often reveal that the triazole and thiazole rings are planar, with substituents such as fluorophenyl groups potentially adopting orientations that minimize steric hindrance and optimize molecular packing in the crystal lattice. For instance, studies on isostructural compounds have shown that fluorophenyl groups can be oriented perpendicular to the plane of the rest of the molecule, indicating a degree of flexibility in the molecular conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Scientific Research Applications
One study discusses the synthesis and structural characterization of isostructural compounds with complex fluorophenyl and triazolyl groups, indicating the potential for diverse chemical modifications and applications in material science or pharmaceutical research due to their unique structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antitumor Activities
Research on compounds with similar structural motifs, such as fluorophenyl and triazolyl groups, has shown promising antimicrobial and antitumor activities. These compounds, through various synthetic routes, have been evaluated for their biological activities, providing a foundation for further exploration of 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide in similar contexts.
For instance, a study on eperezolid-like molecules, which share structural similarities, demonstrated significant antimicrobial activity, particularly against Mycobacterium smegmatis, highlighting the potential of such compounds in addressing infectious diseases (Yolal et al., 2012).
Another investigation focused on fluorinated benzothiazoles related to the compound of interest, revealing potent in vitro cytotoxicity against certain human breast cancer cell lines. This suggests the potential of these compounds, including 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide, in cancer research and therapy (Hutchinson et al., 2001).
properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS2/c1-10(2)23-14(12-6-4-5-7-13(12)18)21-22-17(23)26-11(3)15(24)20-16-19-8-9-25-16/h4-11H,1-3H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDADUDWYIZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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